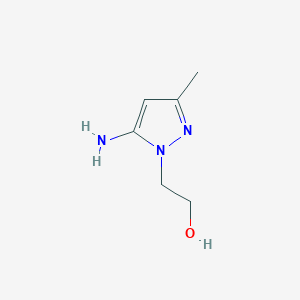
2-(5-氨基-3-甲基-1H-吡唑-1-基)乙醇
描述
The compound "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" is a derivative of the pyrazole class, which is known for its diverse pharmacological activities. Pyrazole derivatives have been extensively studied due to their potential therapeutic applications. The compound is structurally related to the 3,5-diphenyl-1H-pyrazole derivatives and 3-pyrazolone derivatives, which have been reported to exhibit a range of biological activities including local anesthetic, analgesic, anti-inflammatory, antipyretic, and platelet antiaggregating effects .
Synthesis Analysis
The synthesis of related pyrazole derivatives has been described in the literature. For instance, the synthesis of 4-amino-3,5-diphenyl-1H-pyrazole-1-ethanol and its N-substituted derivatives has been achieved, which suggests that similar synthetic routes could be applicable for the synthesis of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" . The synthetic approach typically involves the introduction of amino and hydroxyethyl groups to the pyrazole core, which can be further modified to obtain various N-substituted derivatives.
Molecular Structure Analysis
Although the exact molecular structure of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" is not provided, the structure of a closely related compound, 5-amino-2-phenyl-4-(9H-thioxanthen-9-yl)-1,2-dihydro-3H-pyrazol-3-one, has been elucidated using X-ray diffraction . This analysis revealed the presence of intramolecular hydrogen bonding and the preferred tautomeric form of the pyrazolone ring in the solid state. Such structural insights are valuable for understanding the conformational preferences and potential reactivity of the compound .
Chemical Reactions Analysis
The chemical reactivity of pyrazole derivatives is influenced by the presence of amino and hydroxyethyl groups. These functional groups can participate in various chemical reactions, such as hydrogen bonding, which can affect the compound's biological activity. For example, the 5-amino group in the related compound forms an intramolecular hydrogen bond with the sulfur atom of the thioxanthene ring, which could be indicative of the potential for intermolecular interactions in "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" .
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives, such as solubility, melting point, and stability, are determined by their molecular structure. The presence of substituents like amino and hydroxyethyl groups can enhance the solubility in polar solvents and may also influence the compound's stability and melting point. The pharmacological properties, including local anesthetic and analgesic activities, are also closely related to the compound's chemical structure . The specific properties of "2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol" would need to be empirically determined, but can be inferred to some extent from related compounds.
科学研究应用
1. Medicinal Chemistry
- Application : Amino-pyrazoles, including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, are advantageous frameworks able to provide useful ligands for receptors or enzymes, such as p38MAPK, and different kinases, COX and others, as well as targets important for bacterial and virus infections .
- Methods : The methods of application or experimental procedures involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results : The most relevant results have been obtained for anticancer/anti-inflammatory compounds, as the recent approval of Pirtobrutinib demonstrates .
2. Organic and Medicinal Synthesis
- Application : 5-Amino-pyrazoles have proven to be a class of fascinating and privileged organic tools for the construction of diverse heterocyclic or fused heterocyclic scaffolds .
- Methods : The methods of application or experimental procedures involve the use of 5-amino-pyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules with an emphasis on versatile functionalities .
- Results : These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
3. Agro-Chemical Applications
- Application : Pyrazole derivatives, including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, are found in a huge library of heterocyclic compounds that envelop promising agro-chemical potencies .
- Methods : The methods of application or experimental procedures involve the design, synthesis, and biological evaluation of different classes of pyrazoles .
- Results : The most relevant results have been obtained for anti-fungal compounds . For example, certain derivatives have shown moderate potency against black mold .
4. Fluorescent Applications
- Application : Pyrazole derivatives are known to have fluorescent properties, making them useful in various scientific applications .
- Methods : The methods of application or experimental procedures involve the design, synthesis, and evaluation of different classes of pyrazoles .
- Results : The most relevant results have been obtained for fluorescent compounds .
5. Synthesis of Bicyclic Nitrogen Heterocycles
- Application : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .
- Methods : The methods of application or experimental procedures involve the use of 5-aminopyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
- Results : These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
6. Eco-Friendly Methodologies
- Application : Pyrazole derivatives, including 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol, are used in the development of eco-friendly methodologies .
- Methods : The methods of application or experimental procedures involve the design, synthesis, and evaluation of different classes of pyrazoles .
- Results : The most relevant results have been obtained for the development of eco-friendly methodologies .
7. Synthesis of Diverse Heterocyclic Scaffolds
- Application : 5-Amino-pyrazoles are used as versatile synthetic building blocks in the synthesis of diverse heterocyclic scaffolds .
- Methods : The methods of application or experimental procedures involve the use of 5-amino-pyrazoles in the synthesis of remarkable organic molecules .
- Results : These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
8. Synthesis of Pyrazolo Derivatives
- Application : Cyclocondensation of 5-aminopyrazoles with 1,3-dielectrophiles has been extensively used for the preparation of bicyclic nitrogen heterocycles .
- Methods : The methods of application or experimental procedures involve the use of 5-aminopyrazoles as versatile synthetic building blocks in the synthesis of remarkable organic molecules .
- Results : These outstanding compounds synthesized via wide variety of approaches include conventional reactions, one-pot multi-component reactions, cyclocondensation, cascade/tandem protocols, and coupling reactions .
属性
IUPAC Name |
2-(5-amino-3-methylpyrazol-1-yl)ethanol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H11N3O/c1-5-4-6(7)9(8-5)2-3-10/h4,10H,2-3,7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ANQYOZSPKNDFPD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1)N)CCO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H11N3O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID40407559 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
141.17 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
CAS RN |
51546-08-8 | |
| Record name | 2-(5-Amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID40407559 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-amino-3-methyl-1H-pyrazol-1-yl)ethan-1-ol | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods
Procedure details





体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

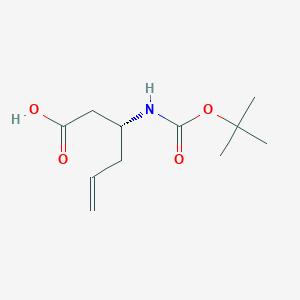
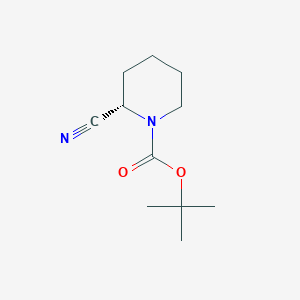

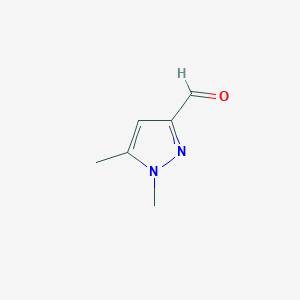
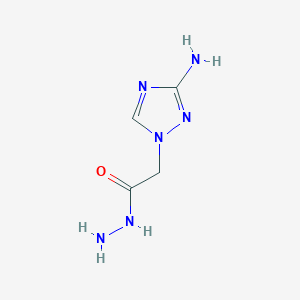
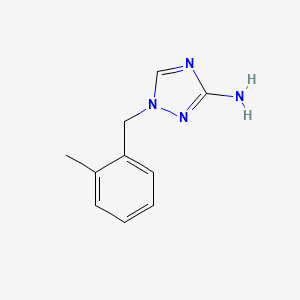
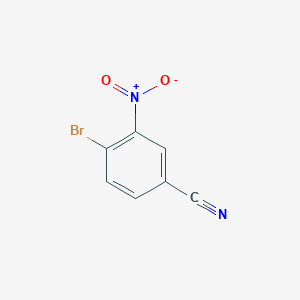
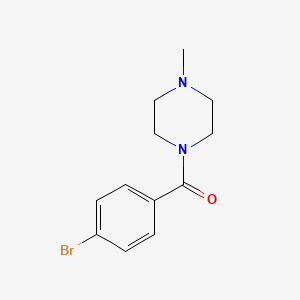
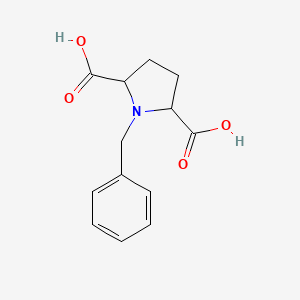
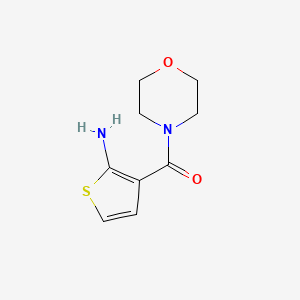

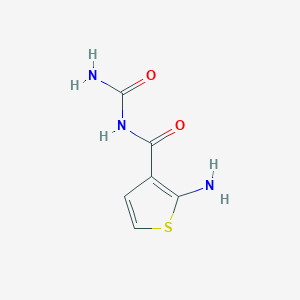
![5-Chloro-2-[(4-chlorobenzyl)oxy]benzoic acid](/img/structure/B1276833.png)
